molecular formula C16H17N B11882462 N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine

N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B11882462
M. Wt: 223.31 g/mol
InChI Key: BVEJKUFQXZTXNL-UHFFFAOYSA-N
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Description

N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS 178477-21-9) is a chemical compound with the molecular formula C16H17N and a molecular weight of 223.31. This compound serves as a versatile synthetic intermediate and core structural scaffold in medicinal chemistry research, particularly in the design and development of novel opioid receptor ligands. Scientific studies have utilized this tetrahydronaphthalene-based structure to create a series of 4-anilidopiperidine derivatives, which are investigated for their high binding affinity and selectivity for the μ-opioid receptor (MOR) . These research ligands are designed to study receptor interactions and signaling with the goal of developing potent analgesics with improved side-effect profiles . The 5,6,7,8-tetrahydronaphthalene (tetralin) moiety is a privileged structure in pharmacology, also appearing in ligands targeting serotonin and dopamine receptor systems, which highlights its broad utility in neuroscience and neuropharmacology research . This product is intended for research and development applications in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C16H17N/c1-2-8-15(9-3-1)17-16-11-10-13-6-4-5-7-14(13)12-16/h1-3,8-12,17H,4-7H2

InChI Key

BVEJKUFQXZTXNL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Hydrogenation Protocol

A stirred autoclave charged with 2-nitro-5,6,7,8-tetrahydronaphthalene (1.0 equiv) and 5% Pd/C (0.1 equiv) in ethanol undergoes hydrogenation at 50–60°C under 3–5 bar H2 pressure. Complete nitro reduction typically requires 6–8 hours, yielding 5,6,7,8-tetrahydronaphthalen-2-amine with >95% conversion.

N-Alkylation Step

The primary amine reacts with iodobenzene (1.5 equiv) in the presence of K2CO3 (2.0 equiv) and CuI (0.1 equiv) in dimethylformamide at 110°C for 12 hours. Ullmann-type coupling conditions facilitate C–N bond formation, though competing diarylation necessitates careful stoichiometric control.

Limitations and Side Reactions

Over-alkylation produces tertiary amine byproducts, which can be minimized by slow iodobenzene addition. Residual palladium from hydrogenation may catalyze aryl halide coupling, requiring chelating resins during purification.

Buchwald-Hartwig Amination of Halogenated Tetrahydronaphthalenes

Transition-metal-catalyzed cross-coupling offers a direct route to N-aryl amines. 2-Bromo-5,6,7,8-tetrahydronaphthalene couples with aniline under palladium catalysis to form the target compound.

Catalytic System Optimization

A mixture of Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2.0 equiv) in toluene enables coupling at 100°C for 24 hours. Microwave-assisted conditions reduce reaction time to 2 hours with comparable yields.

Substrate Scope and Limitations

Electron-deficient anilines exhibit higher reactivity, while sterically hindered derivatives require elevated temperatures. The tetrahydronaphthalene bromo derivative must be rigorously dried to prevent hydrolysis competing with amination.

Comparative Analysis of Synthetic Methods

The following table evaluates key performance metrics across methodologies:

MethodYield (%)Purity (%)Reaction Time (h)Scalability
Reductive Amination82954Industrial
Catalytic Hydrogenation658814Pilot Scale
Buchwald-Hartwig759224Laboratory

Reductive amination emerges as the most efficient method, balancing yield and process intensity. Catalytic hydrogenation suffers from multi-step complexity, while Buchwald-Hartwig amination requires expensive ligands.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes solvent recovery and catalyst recycling. Continuous flow systems achieve 85% solvent reuse in reductive amination by integrating in-line distillation. Palladium catalysts from hydrogenation steps are recovered via adsorption on activated carbon, reducing metal costs by 40% .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydronaphthalene ring undergoes oxidation under controlled conditions:

  • Ring Oxidation : Treatment with potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) oxidizes the tetrahydronaphthalene ring to form naphthoquinone derivatives. For example, oxidation yields 5,8-dioxo-5,6,7,8-tetrahydronaphthalen-2-amine as a major product .

  • Amine Oxidation : The secondary amine group is susceptible to oxidation, forming nitroso or nitro derivatives when exposed to strong oxidizers like hydrogen peroxide (H₂O₂) .

Key Conditions :

ReagentTemperatureProductYield (%)
KMnO₄ (acidic)80°CNaphthoquinone derivative65–70
CrO₃ (H₂SO₄)RTOxo-tetrahydronaphthalene55–60

Reduction Reactions

The compound participates in hydrogenation and reductive amination:

  • Ring Saturation : Catalytic hydrogenation (H₂/Pd-C) fully saturates the tetrahydronaphthalene ring, yielding decahydronaphthalen-2-amine derivatives .

  • Reductive Alkylation : Reaction with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C introduces alkyl groups to the amine .

Example :

  • Reaction with formaldehyde (HCHO) and H₂/Pd-C produces N-methyl-N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine with >80% yield .

Substitution Reactions

The amine group acts as a nucleophile in substitution reactions:

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acyl derivatives (e.g., N-phenyl-N-acetyl-5,6,7,8-tetrahydronaphthalen-2-amine) .

  • Suzuki Coupling : The aromatic ring undergoes palladium-catalyzed coupling with aryl boronic acids to introduce substituents at the 5- or 6-positions .

Key Data :

Reaction TypeReagentsProductSelectivity
AcylationAcCl, Et₃NN-Acetyl derivative>90%
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄5-Aryl-tetrahydronaphthalene70–85%

Cyclocondensation Reactions

The amine participates in heterocycle formation:

  • Pyridone Synthesis : Reaction with ethyl cyanoacetate and aldehydes under acidic conditions yields 3-cyano-2-pyridone derivatives .

  • Pyrazolopyridine Formation : Hydrazine hydrate induces cyclization to form fused pyrazolo[3,4-b]pyridine systems .

Mechanistic Insight :

  • Cyclocondensation proceeds via Knoevenagel adduct formation, followed by intramolecular cyclization .

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization:

  • Buchwald-Hartwig Amination : Coupling with aryl halides introduces aryl groups to the amine nitrogen .

  • Heck Reaction : Alkenes are introduced to the aromatic ring using Pd catalysts .

Example :

  • Reaction with 4-bromotoluene and Pd₂(dba)₃/Xantphos forms N-(4-methylphenyl)-5,6,7,8-tetrahydronaphthalen-2-amine .

Biological Activity-Driven Modifications

Derivatives are synthesized for pharmacological studies:

  • μ-Opioid Receptor Ligands : Hydroxyl or methoxy substitutions at the 5-position enhance binding affinity (e.g., 5-hydroxy-N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine exhibits Kᵢ = 4 nM) .

  • Anticancer Analogues : Introduction of nitro or chloro groups via electrophilic substitution improves cytotoxicity .

SAR Highlights :

Substituent PositionFunctional Groupμ-Opioid Kᵢ (nM)Selectivity (μ/δ)
5-OH4>1000
5-NH₂33>500

Stability and Degradation

  • Photodegradation : Exposure to UV light leads to ring dehydrogenation, forming naphthylamine derivatives.

  • Acid/Base Stability : The compound is stable under mild acidic conditions but decomposes in strong bases (pH >12) .

Scientific Research Applications

Synthetic Routes

Method Description
ReductionReduction of 2-naphthylamine using sodium in amyl alcohol
Catalytic HydrogenationLarge-scale processes using advanced catalysts

Chemistry

In organic synthesis, N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine serves as a building block for various chemical compounds. It is used in the synthesis of more complex molecules due to its ability to undergo multiple types of reactions.

Biology

Research has indicated that this compound may interact with biological systems. For example, studies have shown that derivatives of tetrahydronaphthalenes can modulate neurotransmitter activity:

  • Histamine H1 Receptor Binding : Compounds related to this compound have been found to bind with high affinity to histamine H1 receptors in rodent brains . This suggests potential implications for understanding histaminergic signaling pathways.

Medicine

The therapeutic potential of this compound is being explored in drug development:

  • Antidepressant Activity : Some derivatives have been studied for their serotonin-norepinephrine reuptake inhibition properties . This positions them as candidates for treating mood disorders.

Industry

In industrial applications, this compound is utilized in the production of dyes and pigments due to its structural characteristics that allow for effective color binding.

Case Study 1: Histamine H1 Receptor Interaction

A study evaluated a series of tetrahydronaphthalene derivatives for their binding affinity to histamine H1 receptors. The findings revealed that modifications on the phenyl ring significantly affected binding strength and selectivity . This research contributes valuable insights into the design of new antihistamines.

Case Study 2: Antidepressant Development

Research into the pharmacological profile of N-Phenyl derivatives indicated their potential as antidepressants by modulating serotonin and norepinephrine levels in the brain . Further exploration into their structure-activity relationship (SAR) could lead to the development of novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparisons

The following table highlights key structural differences between N-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine and related compounds:

Compound Name Core Structure Substituents/Modifications Key Functional Groups
This compound 5,6,7,8-Tetrahydronaphthalen-2-amine Phenyl group at amine NH-C6H5
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) 1,2,3,4-Tetrahydronaphthalen-2-amine trans-4-Cyclohexyl, N,N-dimethyl N(CH3)2, cyclohexyl
N-Phenyl-5,6,7,8-tetrahydroquinazolin-2-amine (Hit-1) Tetrahydroquinazoline Phenyl group at 2-position Quinazoline core, NH-C6H5
1,3-Bis(4,5-dihydroimidazol-2-yl)-4-phenyl-5,6,7,8-tetrahydronaphthalen-2-amine (13c) 5,6,7,8-Tetrahydronaphthalen-2-amine 1,3-Di(4,5-dihydroimidazol-2-yl), 4-phenyl NH2, imidazoline rings
N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine 5,6,7,8-Tetrahydronaphthalen-2-amine N,N-Diphenyl N(C6H5)2

Structural Insights :

  • Bioisosteric Replacements: Compound 13c replaces the phenyl group with imidazoline rings, enhancing hydrogen-bonding capacity, while Hit-1 incorporates a quinazoline core, a known pharmacophore in kinase inhibitors.

Physicochemical Properties

Compound Name Physical Form Melting Point (°C) Solubility (Predicted) Yield (%)
This compound Not reported - Moderate (lipophilic) -
5l White microcrystals 137–139 Low (hydrophobic substituents) 71
5m Colorless oil - Low 58
13c Pale red crystals 156–158 Moderate (polar NH2 groups) 35
Hit-1 Not reported - Moderate (quinazoline core) -

Key Observations :

  • Melting Points : Crystalline derivatives (e.g., 5l, 13c) exhibit higher melting points due to strong intermolecular interactions, whereas oily compounds (e.g., 5m) lack crystallinity .
  • Solubility : Polar functional groups (e.g., NH2 in 13c) improve aqueous solubility compared to purely aromatic analogs.

Mechanistic Insights :

  • Kinase Inhibition : Hit-1’s quinazoline core enables ATP-competitive binding to CDK5, a trait shared with clinical kinase inhibitors like erlotinib .
  • Receptor Targeting : N,N-dimethyl analogs (e.g., 5l) may enhance blood-brain barrier penetration due to increased lipophilicity .

Biological Activity

N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with opioid receptors. This article delves into the compound's biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic system with a saturated naphthalene core. The compound's structure is characterized by the presence of a phenyl group and an amine functional group, which are crucial for its biological interactions. The structural formula can be represented as follows:

C17H19N\text{C}_{17}\text{H}_{19}\text{N}

This compound belongs to a class of tetrahydronaphthalenes that have shown significant promise in various pharmacological studies due to their ability to interact with multiple biological targets.

Opioid Receptor Interaction

This compound has been primarily studied for its binding affinities towards opioid receptors. Research indicates that certain derivatives exhibit moderate to high binding affinities for the μ-opioid receptor while showing selectivity over the δ-opioid receptor. This selectivity is pivotal in developing new analgesics that aim to provide pain relief with reduced side effects compared to traditional opioids.

Binding Affinities:

Compoundμ-opioid Receptor Affinity (nM)δ-opioid Receptor Affinity (nM)
This compound190>1000
5-Amino-N-(phenethyl)tetrahydronaphthalene80600
N-Ethyl-N-(piperidin-2-yl)propionamide300500

The data demonstrates that modifications at specific positions of the tetrahydronaphthalene moiety can significantly influence both binding affinity and receptor selectivity .

Antimicrobial Activity

In addition to its opioid receptor activity, this compound and its analogs have been investigated for their potential as ATP synthase inhibitors. This property is particularly relevant in combating drug-resistant tuberculosis (TB). Tetrahydronaphthalene amides have shown efficacy in inhibiting the growth of Mycobacterium tuberculosis by selectively targeting bacterial ATP synthase .

Efficacy Against Mycobacterium tuberculosis:

CompoundIC50 (μM)Mechanism of Action
Tetrahydronaphthalene amides0.5 - 1.0ATP synthase inhibition

Structure-Activity Relationship (SAR)

The SAR studies conducted on this compound reveal that modifications at the 5-position of the tetrahydronaphthalene backbone significantly impact biological activity. For instance:

  • Amino Substitution : Compounds with amino substitutions at the 5-position exhibited enhanced μ-opioid receptor affinity.
  • Hydroxyl Substitution : Hydroxyl groups at the same position increased binding affinity by threefold compared to their amino counterparts .

Case Studies

Several studies have explored the pharmacological profiles of this compound derivatives:

  • Study on Opioid Agonists : A series of hybrid molecules incorporating enkephalin analogues demonstrated potent antinociceptive effects in vivo. These compounds showed balanced binding affinities at both μ and δ opioid receptors .
  • Antitubercular Activity : Research highlighted the effectiveness of tetrahydronaphthalene amides against drug-resistant strains of Mycobacterium tuberculosis in both in vitro and in vivo models .

Q & A

What are the most efficient synthetic routes for preparing N-Phenyl-5,6,7,8-tetrahydronaphthalen-2-amine and its derivatives?

Basic Research Focus
The compound can be synthesized via reductive amination using a Pd/NiO catalyst under hydrogen atmosphere. For example, analogous derivatives like N-benzylnaphthalen-1-amine were synthesized by reacting naphthalen-1-amine with benzaldehyde in the presence of 1.1 wt% Pd/NiO at 25°C for 10 hours, achieving an 84% yield . Purification typically involves filtration and solvent evaporation. For tetrahydronaphthalen-2-amine derivatives, hydrogenation of aromatic precursors (e.g., naphthalen-2-amine) using palladium on activated carbon at 70°C in ethyl acetate achieved 97% yield .

Advanced Consideration
To optimize regioselectivity, consider substituent positioning on the tetrahydronaphthalene core. For instance, trans-4-substituted derivatives were synthesized via multi-step protocols, including cyclohexylation or biphenyl functionalization, followed by dimethylamine incorporation. Reaction conditions (solvent, temperature) and catalysts (e.g., Na(OAc)3BH for reductive alkylation) critically influence stereochemistry and purity .

What analytical techniques are essential for characterizing this compound derivatives?

Basic Research Focus
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. For example, trans-4-cyclohexyl derivatives showed distinct proton shifts at δ 1.2–2.1 ppm for cyclohexyl groups and δ 2.8–3.1 ppm for dimethylamine protons . High-performance liquid chromatography (HPLC) with chiral columns (e.g., MeOH/EtOH/2-PrOH/hexanes) resolves enantiomers, as seen in derivatives with biphenyl substituents .

Advanced Consideration
X-ray crystallography and variable-temperature NMR (VTNMR) are indispensable for resolving stereochemical ambiguities. In thiazolidinone derivatives derived from tetrahydronaphthalen-1-amine, X-ray studies confirmed atropisomerism, while VTNMR determined interconversion energy barriers (~16.8 kcal·mol⁻¹) . For receptor-binding studies, tritiated spiperone competition assays and GTPγS binding assays quantify affinity (Ki) and functional activity .

How do structural modifications influence the biological activity of tetrahydronaphthalen-2-amine derivatives?

Advanced Research Focus
Substituent position and linker length significantly impact receptor selectivity. For dopamine D3 receptors, shortening the methylene linker from four to two carbons in aminotetralin-piperazine hybrids increased D3/D2 selectivity from 7.51 to 50.6 . Introducing electron-withdrawing groups (e.g., chloro) on aromatic rings enhances binding affinity, as seen in compound (-)-25 (Ki = 0.82 nM for D3) . Stereochemistry also plays a role: (-)-enantiomers of 4-cyclohexyl derivatives exhibit higher potency than (+)-isomers due to better receptor fit .

Data Contradiction Analysis
While biphenyl substituents improve D3 selectivity in some cases , excessive bulk may hinder membrane permeability. Balancing lipophilicity (e.g., logP via ACD/Labs predictions) and steric effects is critical for in vivo efficacy .

What strategies are effective in resolving stereochemical challenges in tetrahydronaphthalen-2-amine derivatives?

Advanced Research Focus
Chiral resolution via preparative HPLC with enantioselective columns (e.g., Chiralpak AD-H) separates diastereomers, as demonstrated for trans-4-(2′-chlorophenyl) derivatives . For atropisomers (e.g., thiazolidin-4-ones), VTNMR and NOESY correlations identify stable conformers, with energy calculations (DFT) confirming the tetrahydronaphthalene moiety's orientation relative to heterocyclic planes .

Methodological Insight
Stereochemical purity is validated using HRMS and polarimetry. For example, (-)-34, a D3-selective agonist, showed full agonist activity at picomolar concentrations (EC₅₀ = 0.08 nM) after rigorous enantiomeric purification .

How can computational methods guide the design of tetrahydronaphthalen-2-amine-based receptor agonists?

Advanced Research Focus
Docking studies (e.g., AutoDock Vina) predict binding poses in dopamine receptor subtypes. For α1A adrenergic receptor agonists, molecular dynamics simulations revealed hydrogen bonding between methanesulfonamide and Asp106, guiding the synthesis of enantiomers with >100-fold selectivity over α1B/α1D . Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with receptor affinity, aiding in prioritizing synthetic targets .

Experimental Validation
Functional assays (e.g., GTPγS binding in CHO cells) confirm predicted activity. Compound (-)-34's in vivo efficacy in 6-OHDA-lesioned rats (rotational activity >12 hours) validated computational design .

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